

Technical Guide: Bedaquiline Impurity 2-d6

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Compound of Interest

Compound Name: *Bedaquiline impurity 2-d6*

Cat. No.: *B12404410*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Bedaquiline Impurity 2-d6**, a deuterium-labeled analog of the anti-tuberculosis drug Bedaquiline. This document is intended for use by researchers, scientists, and drug development professionals involved in the analytical and metabolic studies of Bedaquiline.

Core Compound Data

Bedaquiline Impurity 2-d6 is primarily utilized as an internal standard in analytical and pharmacokinetic research.^[1] The incorporation of stable isotopes allows for precise quantification of Bedaquiline in biological matrices through mass spectrometry and liquid chromatography techniques.^[1]

The exact CAS number for "**Bedaquiline Impurity 2-d6**" is not consistently available across chemical suppliers, with some listing it as "NA" (Not Available).^{[2][3][4]} However, related deuterated Bedaquiline compounds have assigned CAS numbers. For instance, Bedaquiline-d6 has a CAS number of 2271264-27-6, and N-Desmethyl Bedaquiline-d6 is listed with CAS number 2271264-26-5.^[3]

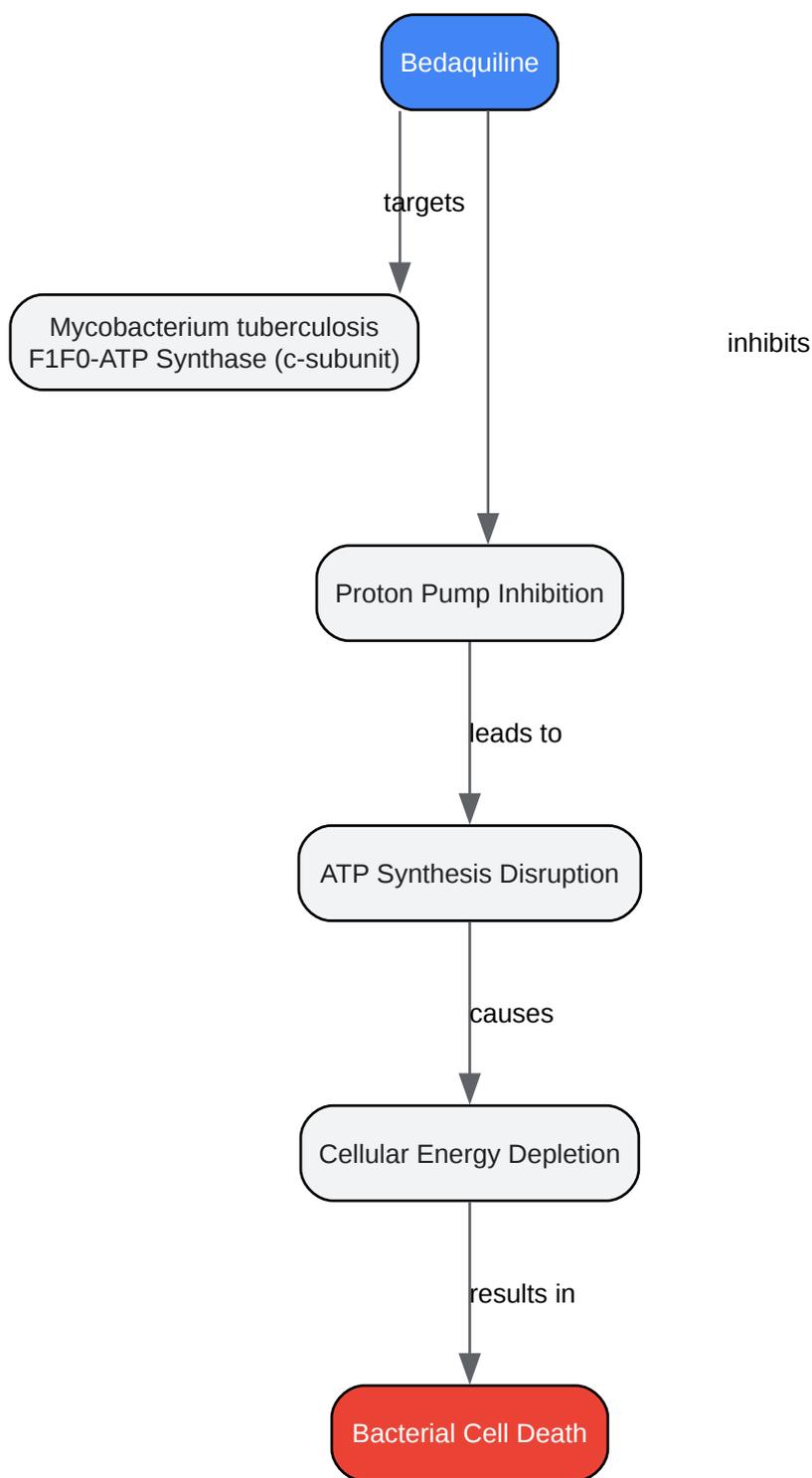
The systematic (IUPAC) name for one variant of this labeled impurity is rel-(1R, 2R)-1-(6-bromo-2-(methoxy-d3)quinolin-3-yl)-4-((methyl-d3)amino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol.^{[1][5]}

Quantitative Data Summary

Parameter	Value	Source(s)
Molecular Formula	C31H23D6BrN2O2	[6][7]
	C32H25D6BrN2O2	[3]
Molecular Weight	547.52 g/mol	[6]
	547.53 g/mol	[5][7]
	561.55 g/mol	[3]
Storage Temperature	-20°C	[6]

Mechanism of Action of Parent Compound: Bedaquiline

Bedaquiline exerts its potent antimycobacterial effect by targeting the F1F0-ATP synthase of *Mycobacterium tuberculosis*. [6][8][9] Specifically, it inhibits the proton pump of the c-subunit, which is essential for the synthesis of adenosine triphosphate (ATP). [9] This disruption of the energy metabolism of the bacterial cell leads to its death. [9]



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Caption: Mechanism of action of Bedaquiline.

Experimental Protocols: Analysis of Bedaquiline and its Impurities

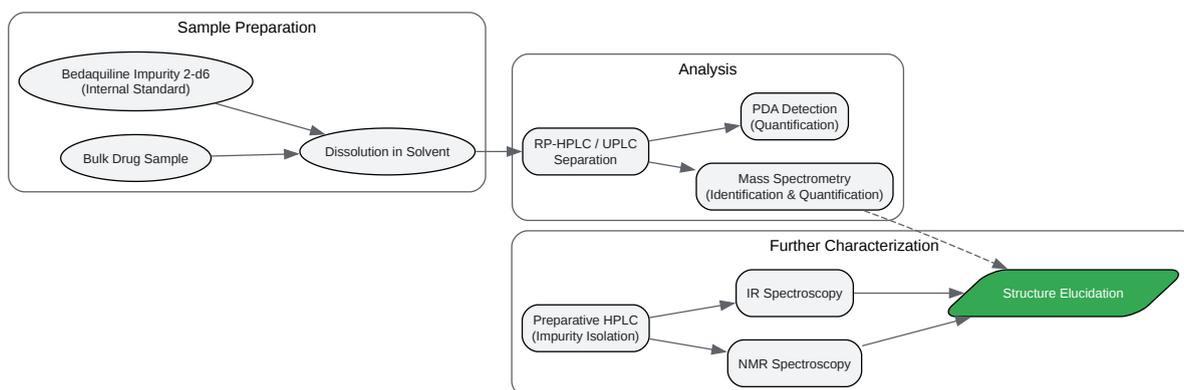
While specific synthesis protocols for **Bedaquiline Impurity 2-d6** are proprietary to manufacturers, the analysis of Bedaquiline and its impurities generally follows established analytical chemistry workflows. The following is a generalized protocol based on methodologies reported for the characterization of Bedaquiline impurities.[10][11]

Objective: To identify and quantify Bedaquiline and its process-related and degradation impurities in a bulk drug sample.

Methodology:

- **Sample Preparation:**
 - Dissolve a precisely weighed amount of the Bedaquiline bulk drug sample in a suitable solvent, such as methanol, to a known concentration (e.g., 1-2 mg/mL).[10]
 - For the analysis of biological samples, a solid-phase or liquid-liquid extraction would be necessary to isolate the analyte from the matrix. **Bedaquiline Impurity 2-d6** would be spiked into the sample as an internal standard prior to extraction.
- **Chromatographic Separation:**
 - Utilize a reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) system.[10][11]
 - A gradient elution is often employed for optimal separation of the parent drug from its impurities.[10]
 - **Mobile Phase Example:** A gradient of water (A) and acetonitrile (B).[11]
 - **Column:** A C18 stationary phase is commonly used.
- **Detection and Identification:**

- Couple the liquid chromatography system to a mass spectrometer (LC-MS), typically with an electrospray ionization (ESI) source, for identification of impurities based on their mass-to-charge ratio (m/z).[10][11]
- The m/z for Bedaquiline is approximately 555.0 + 2.0 amu.[10]
- A photodiode array (PDA) detector can be used for UV-based quantification.[11]
- Structural Elucidation:
 - For novel or significant impurities, preparative HPLC can be used for isolation.[10][11]
 - The structure of the isolated impurity is then elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy (^1H NMR, ^{13}C NMR) and infrared (IR) spectroscopy.[10][11]



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Caption: Analytical workflow for Bedaquiline and its impurities.

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